

Application Notes and Protocols for Terbium-155

Radiolabeling of DOTA-Conjugated Peptides

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Compound of Interest

Compound Name: *Terbium-155*

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These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of DOTA-conjugated peptides with **Terbium-155** (^{155}Tb), a promising radionuclide for Single Photon Emission Computed Tomography (SPECT) imaging.[1][2][3] The identical chemical properties of terbium isotopes make ^{155}Tb an ideal diagnostic partner for therapeutic radionuclides like ^{161}Tb , embodying the "matched-pair" principle of theranostics.[4][5]

Introduction

Targeted radionuclide therapy and diagnostics rely on the precise delivery of radioisotopes to specific cellular targets. This is often achieved by conjugating a targeting molecule, such as a peptide that binds to overexpressed receptors on cancer cells, with a chelator that can stably hold a radionuclide. The 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) chelator is widely used for its ability to form stable complexes with trivalent radiometals, including the lanthanide series to which terbium belongs.[6][7]

Terbium-155 is a cyclotron-produced radionuclide with a half-life of 5.32 days, emitting gamma rays suitable for SPECT imaging.[2] This allows for imaging over several days to study the biodistribution of radiopharmaceuticals. The following protocols detail the steps for conjugating DOTA to a peptide, subsequent radiolabeling with ^{155}Tb , purification, and quality control of the final radiolabeled peptide.

Experimental Data Summary

The following tables summarize key quantitative data obtained during the radiolabeling process of DOTA-conjugated peptides with **Terbium-155**.

Table 1: **Terbium-155** Radiolabeling of DOTA-Peptides: Reaction Parameters and Efficiency

DOTA-Peptide	Molar Activity (MBq/nmol)	Reaction Buffer	pH	Temperature (°C)	Incubation Time (min)	Radiochemical Yield (%)	Reference
DOTA-TOC	50	0.5 M Sodium Acetate	4.5	95	10	>99	[8]
DOTA-TOC	100	0.5 M Sodium Acetate	4.5	95	10	>99	[8]
DOTA-GA-Nb	-	0.1 M Sodium Acetate	4.7	40	60	~89	[4][5]
crown-TATE	19.4	-	6.0	Ambient	10	Quantitative	[9]

Table 2: Quality Control of ¹⁵⁵Tb-DOTA-Peptides

¹⁵⁵ Tb-DOTA-Peptide	Radiochemical Purity (%)	Analytical Method	Reference
¹⁵⁵ Tb-DOTA-TOC	>99	Radio-HPLC	[8]
¹⁵⁵ Tb-DOTA-GA-Nb	>99.9 (after purification)	-	[4][5]
¹⁵⁵ Tb-crown-TATE	>99	Radio-HPLC	[9]

Table 3: In Vitro Stability of Terbium-labeled DOTA-conjugates

Compound	Medium	Incubation Time	Stability (% intact)	Reference
[¹⁶¹ Tb]cm09	Human Plasma (37°C)	168 h	100	[2]
¹⁶¹ Tb-HSA-DOTA	Human Serum (37°C)	24 h	>98	[10]
¹⁶¹ Tb-HSA-DOTA-GA	Human Serum (37°C)	24 h	92.1 ± 6.8	[10]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key experimental procedures.

Protocol 1: Conjugation of DOTA-NHS Ester to a Peptide

This protocol describes the conjugation of a commercially available DOTA-NHS ester to a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain).[\[7\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- Peptide with a free primary amine
- DOTA-NHS ester (e.g., from Macrocyclics)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Conjugation Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.5-9.0 or 0.1 M HEPES buffer, pH 7.5
- Purification column (e.g., C18 Sep-Pak cartridge)

- Solvents for purification (e.g., water, acetonitrile, trifluoroacetic acid)
- Lyophilizer

Procedure:

- Peptide Dissolution: Dissolve the peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.
- DOTA-NHS Ester Dissolution: Immediately before use, dissolve the DOTA-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
- Conjugation Reaction:
 - Add a 5-20 fold molar excess of the DOTA-NHS ester solution to the peptide solution.
 - If the peptide is in salt form (e.g., TFA salt), add 2-3 equivalents of a non-nucleophilic base like TEA or DIPEA to neutralize the salt and facilitate the reaction.
 - Gently mix the reaction mixture and allow it to react for 2-4 hours at room temperature or overnight at 4°C. The reaction can be monitored by HPLC or mass spectrometry to determine the extent of conjugation.
- Quenching the Reaction (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer (e.g., Tris buffer) to react with any excess DOTA-NHS ester.
- Purification:
 - Purify the DOTA-conjugated peptide from excess unconjugated DOTA and other reagents using a C18 Sep-Pak cartridge or preparative HPLC.
 - For C18 Sep-Pak purification:
 - Condition the cartridge with methanol or acetonitrile followed by water.
 - Load the reaction mixture onto the cartridge.

- Wash the cartridge with water or a low percentage of organic solvent (e.g., 5% acetonitrile in water) to remove unreacted DOTA-NHS ester.
- Elute the DOTA-conjugated peptide with a higher concentration of organic solvent (e.g., 50-80% acetonitrile in water).
- Characterization and Lyophilization:
 - Analyze the purified DOTA-peptide by analytical HPLC and mass spectrometry to confirm its identity and purity.
 - Lyophilize the purified product to obtain a stable powder for long-term storage.

Protocol 2: Radiolabeling of DOTA-Conjugated Peptide with ^{155}Tb

This protocol is a general procedure for the radiolabeling of a DOTA-conjugated peptide with $^{155}\text{TbCl}_3$.^[8]

Materials:

- $^{155}\text{TbCl}_3$ in 0.01 M HCl (or other suitable concentration)
- DOTA-conjugated peptide
- Radiolabeling Buffer: 0.1 - 0.5 M Sodium Acetate or Ammonium Acetate, pH 4.0-5.5
- Heating block or water bath
- Reaction vial (e.g., 1.5 mL polypropylene tube)
- Radio-TLC or Radio-HPLC system for in-process control

Procedure:

- Preparation:

- In a sterile reaction vial, add the desired amount of DOTA-conjugated peptide (typically 10-50 µg).
- Add the radiolabeling buffer to the vial. The final volume should be kept as low as practical (e.g., 100-500 µL) to maintain a high concentration of reactants.
- Radiolabeling Reaction:
 - Add the $^{155}\text{TbCl}_3$ solution to the reaction vial containing the peptide and buffer.
 - Gently vortex the mixture.
 - Incubate the reaction mixture at 85-95°C for 10-30 minutes. Optimal temperature and time may vary depending on the specific peptide and should be determined empirically.[\[13\]](#)
- In-Process Quality Control (Optional but Recommended):
 - After the incubation period, take a small aliquot of the reaction mixture and analyze it by radio-TLC or radio-HPLC to determine the radiochemical yield.
- Quenching the Reaction:
 - After the desired radiochemical yield is achieved, cool the reaction vial to room temperature.
 - To complex any remaining free ^{155}Tb , a small amount of a strong chelator solution like DTPA (diethylenetriaminepentaacetic acid) or EDTA (ethylenediaminetetraacetic acid) can be added to a final concentration of 1-5 mM.

Protocol 3: Purification of ^{155}Tb -DOTA-Peptide using Solid-Phase Extraction (SPE)

This protocol describes a rapid purification of the radiolabeled peptide using a C18 Sep-Pak cartridge to remove unchelated ^{155}Tb and other hydrophilic impurities.[\[1\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- C18 Sep-Pak light or plus cartridge

- Ethanol or Acetonitrile
- Sterile water for injection
- 0.9% Saline solution
- Syringes and needles

Procedure:

- Cartridge Conditioning:
 - Pass 5-10 mL of ethanol or acetonitrile through the C18 cartridge to activate the stationary phase.
 - Wash the cartridge with 10-15 mL of sterile water to remove the organic solvent.
- Sample Loading:
 - Dilute the radiolabeling reaction mixture with water (e.g., to a final volume of 1 mL) to reduce the concentration of the organic solvent and facilitate binding to the C18 stationary phase.
 - Slowly pass the diluted reaction mixture through the conditioned C18 cartridge. The ^{155}Tb -DOTA-peptide will be retained on the cartridge, while unchelated ^{155}Tb and other hydrophilic impurities will pass through.
- Washing:
 - Wash the cartridge with 5-10 mL of sterile water to remove any remaining unbound ^{155}Tb and buffer salts.
- Elution:
 - Elute the purified ^{155}Tb -DOTA-peptide from the cartridge with a small volume (e.g., 0.5-1 mL) of 50-80% ethanol in saline. Collect the eluate in a sterile vial.
- Final Formulation:

- The eluted product can be further diluted with sterile saline or a formulation buffer to the desired concentration for in vitro or in vivo studies.
- The final product should be passed through a 0.22 µm sterile filter.

Protocol 4: Quality Control of ¹⁵⁵Tb-DOTA-Peptide

Quality control is essential to ensure the purity and stability of the radiolabeled peptide.

4.1. Radiochemical Purity Determination by Radio-HPLC[9][16]

- System: HPLC system equipped with a radioactivity detector (e.g., NaI scintillation detector).
- Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase:
 - Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
 - Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A typical gradient would be from 95% A / 5% B to 5% A / 95% B over 20-30 minutes.
- Flow Rate: 1 mL/min.
- Analysis: Inject a small aliquot of the final product. The retention time of the ¹⁵⁵Tb-DOTA-peptide will be different from that of free ¹⁵⁵Tb. Calculate the radiochemical purity by integrating the peak areas in the radio-chromatogram.
 - Radiochemical Purity (%) = (Area of radiolabeled peptide peak / Total area of all radioactive peaks) x 100
- Acceptance Criteria: For preclinical studies, the radiochemical purity should typically be >95%.

4.2. Radiochemical Purity Determination by Radio-TLC[17]

- Stationary Phase: Silica gel-coated TLC plates.

- **Mobile Phase:** A common mobile phase for separating chelated peptides from free radiometals is a mixture of 10% ammonium acetate and methanol (1:1 v/v). The optimal mobile phase should be determined for each specific peptide.
- **Procedure:** Spot a small amount of the sample on the TLC plate and develop it in the mobile phase.
- **Analysis:** After development, the TLC plate is scanned using a radio-TLC scanner. Free ^{155}Tb will typically remain at the origin ($R_f = 0$), while the ^{155}Tb -DOTA-peptide will migrate to a higher R_f value.
- **Calculation:**
 - Radiochemical Purity (%) = (Counts in the peptide spot / Total counts on the strip) x 100
- **Acceptance Criteria:** Typically >95% for preclinical use.

4.3. In Vitro Serum Stability[\[18\]](#)[\[19\]](#)

- **Procedure:**
 - Incubate an aliquot of the purified ^{155}Tb -DOTA-peptide in fresh human or mouse serum at 37°C.
 - At various time points (e.g., 1, 4, 24, 48 hours), take a sample of the mixture.
 - Precipitate the serum proteins by adding an equal volume of ethanol or acetonitrile and centrifuge.
 - Analyze the supernatant by radio-HPLC or radio-TLC to determine the percentage of intact radiolabeled peptide.
- **Analysis:** Compare the chromatograms over time to assess the degradation of the radiolabeled peptide.

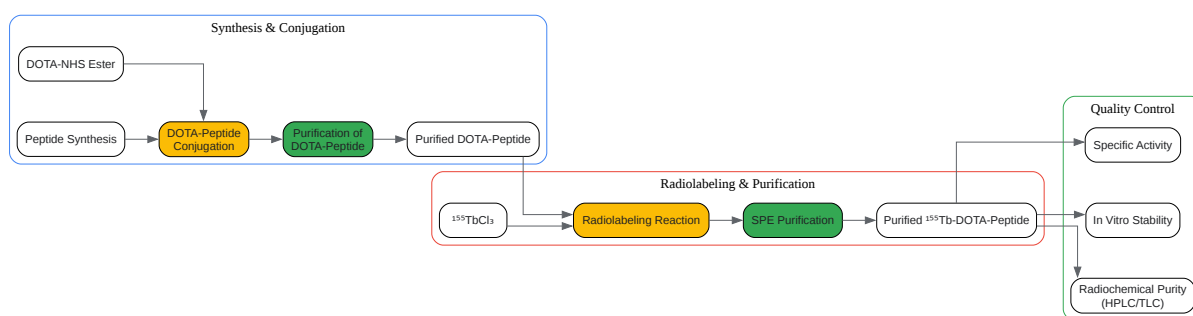
4.4. Specific Activity Calculation[\[20\]](#)[\[21\]](#)[\[22\]](#)

The specific activity is the amount of radioactivity per unit mass of the peptide.

- Formula:
 - Specific Activity (GBq/μmol) = (Radioactivity of the final product in GBq) / (Amount of peptide in μmol)
- Determination of Peptide Amount: The amount of peptide used in the labeling reaction needs to be accurately known.
- Importance: High specific activity is crucial for in vivo applications to avoid saturation of the target receptors with non-radioactive peptide.

Visualizations

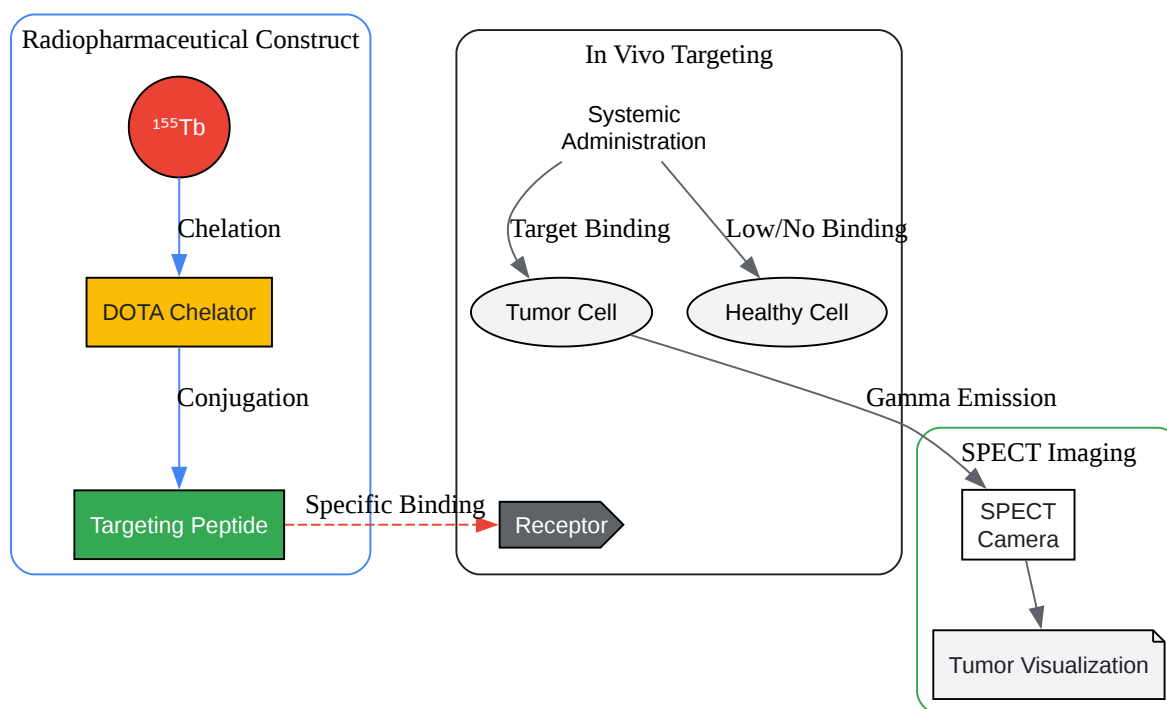
Diagram 1: Experimental Workflow for ¹⁵⁵Tb-DOTA-Peptide Preparation



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Caption: Workflow for the preparation and quality control of ^{155}Tb -DOTA-peptides.

Diagram 2: Principle of Targeted Imaging with ^{155}Tb -DOTA-Peptide



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Caption: Targeted delivery of ^{155}Tb to tumor cells for SPECT imaging.

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